N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-17(27-20(23-13)14-7-9-15(21)10-8-14)11-12-22-18(25)19(26)24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOFJKPLLOUJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps. One common method includes the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole ring and the phenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide demonstrates significant antimicrobial properties. Preliminary studies have shown:
- Minimum Inhibitory Concentration (MIC) : Ranges from 10–50 µg/mL.
- Mechanism : Likely involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
The compound has also been studied for its anticancer potential:
- IC50 Values : Reported around 15 µM, indicating effective inhibition of cancer cell proliferation.
- Target Pathways : Involvement in apoptosis and cell cycle regulation has been suggested through interaction with specific kinases and growth factor receptors.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited the growth of both types, showcasing its broad-spectrum antimicrobial potential.
Case Study 2: Cancer Cell Line Studies
A series of experiments on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells after exposure to the compound, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action for N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide is not well-documented. its structure suggests it could interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Thiazole-Based Acetamides ()
Compound 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) shares the 2-(4-fluorophenyl)-1,3-thiazol-5-yl moiety with the target compound. Key differences include:
- Backbone : 9b features a triazole-linked benzodiazole and acetamide group, whereas the target compound has an ethanediamide bridge.
- Synthesis : 9b was synthesized via copper-catalyzed azide-alkyne cycloaddition, highlighting the role of click chemistry in constructing triazole-thiazole hybrids. The target compound’s ethanediamide linkage may require alternative coupling strategies.
- Physicochemical Properties : Melting points and spectral data (e.g., IR: C=O stretch at ~1663–1682 cm⁻¹ in acetamides) for 9b suggest higher polarity compared to the target compound’s ethanediamide group, which may lack strong carbonyl absorption .
Fluorophenyl-Substituted Thiazoles ()
The crystal structure of 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide reveals:
- Fluorine Positioning: Both compounds feature 4-fluorophenyl groups, which improve metabolic stability and membrane permeability in drug candidates.
Triazole-Thiones ()
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) demonstrate:
- Tautomerism : Unlike the stable thiazole-ethanediamide structure, triazole-thiones exist in equilibrium with thiol tautomers, affecting reactivity and solubility.
- Halogen Effects: The 2,4-difluorophenyl group in these compounds enhances electron-withdrawing effects compared to the target’s mono-fluorophenyl group, possibly altering electronic density on the heterocycle .
Thiazole-Containing Carboxamides ()
Examples include (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide () and N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide (). Key comparisons:
- Substituent Effects: The 4-methyl-thiazole group in these compounds is analogous to the target’s 4-methyl substitution.
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of a thiazole ring, fluorophenyl group, and phenylethanediamide moiety suggests a diverse range of pharmacological properties, particularly in antimicrobial and anticancer activities.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by functionalization with the fluorophenyl group. The final coupling with phenylethanediamine is achieved under controlled conditions using various reagents such as bases and solvents to optimize yield and purity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. It has been evaluated for its effectiveness against a range of bacterial strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Bacillus cereus | 7.8 | 15.6 |
| Listeria monocytogenes | 15.6 | 31.25 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
The compound exhibited significant antibacterial activity, outperforming traditional antibiotics like Oxytetracycline in certain cases . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Antibacterial Efficacy : A study comparing the compound's efficacy against Gram-positive and Gram-negative bacteria revealed that it significantly inhibited the growth of both types, with a notable preference for Gram-positive strains . The results indicated that modifications to the thiazole structure could enhance antibacterial potency.
- Anticancer Mechanism : Research into the anticancer effects showed that the compound could activate specific apoptotic pathways in breast cancer cells, leading to reduced cell viability and increased rates of apoptosis compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide, and what reaction conditions maximize yield?
- Methodology : The synthesis of structurally analogous compounds (e.g., thiazole-containing derivatives) often involves condensation reactions between aminothiazole intermediates and substituted phenyl groups. For example, potassium carbonate-mediated coupling of thiol intermediates with chloroacetamide derivatives under reflux in ethanol has been reported to yield high-purity products . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction temperature (60–80°C) is critical to minimize side products.
Q. How can spectroscopic techniques (e.g., NMR, FTIR, X-ray crystallography) resolve ambiguities in the structural characterization of this compound?
- Methodology : X-ray crystallography is definitive for confirming the spatial arrangement of the thiazole ring and fluorophenyl substituents, as demonstrated in structurally similar compounds . For NMR, deuterated DMSO is preferred due to the compound’s low solubility in chloroform. Fluorine-19 NMR is essential to verify the presence and position of the 4-fluorophenyl group .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., antimicrobial, enzyme inhibition)?
- Methodology : Standardized assays include:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Enzyme inhibition : Fluorometric assays for COX-1/2 inhibition, using purified enzymes and arachidonic acid as a substrate .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution of the thiazole ring or fluorophenyl group) impact the compound’s pharmacokinetic properties?
- Methodology :
- Lipophilicity : Replace the 4-methyl group on the thiazole with bulkier substituents (e.g., trifluoromethyl) and measure logP values via shake-flask/HPLC methods .
- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- Structural analogs : Compare with N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide, which showed enhanced metabolic stability due to sulfoxide substitution .
Q. What computational approaches (e.g., molecular docking, QSAR) predict the compound’s binding affinity to target proteins?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding between the diamide moiety and Arg120/Val523 residues .
- QSAR : Develop regression models using descriptors like polar surface area, H-bond acceptors, and molar refractivity from analogs (e.g., N-[[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-N'-(4-fluorophenyl)) .
Q. How can contradictory data on the compound’s cytotoxicity (e.g., IC50 variability across cell lines) be reconciled?
- Methodology :
- Dose-response normalization : Account for differences in cell viability assays (e.g., MTT vs. ATP-based luminescence) by cross-validating with a reference compound (e.g., doxorubicin) .
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines (e.g., HepG2 vs. MCF-7) to identify pathway-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
